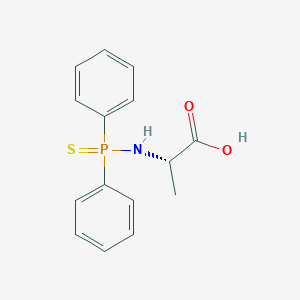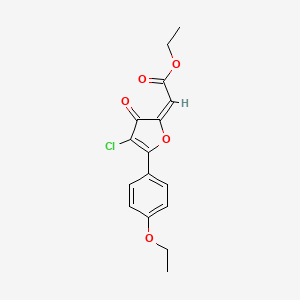![molecular formula C11H15NO B12901651 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one CAS No. 752206-02-3](/img/structure/B12901651.png)
1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring fused to a cyclopentene ring, with an ethanone group attached
Méthodes De Préparation
The synthesis of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclopentene Ring Formation: The cyclopentene ring can be formed via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum.
Applications De Recherche Scientifique
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone include:
2,5-Dihydro-1H-pyrrole derivatives: These compounds share the pyrrole ring but differ in the attached functional groups.
Cyclopentene derivatives: Compounds with a cyclopentene ring and various substituents.
Ethanone derivatives: Compounds with an ethanone group attached to different aromatic or heterocyclic rings.
The uniqueness of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone lies in its combination of these structural features, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
752206-02-3 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-[2-(2,5-dihydropyrrol-1-yl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3,6,10H,4-5,7-8H2,1H3 |
Clé InChI |
ILSPHACEDSEQQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC=C1N2CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


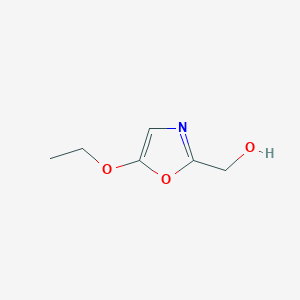
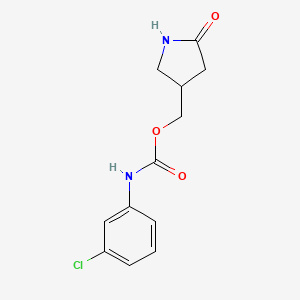
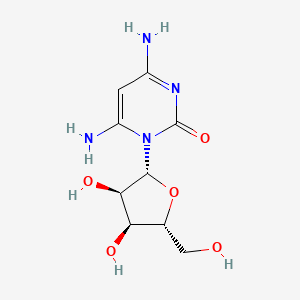
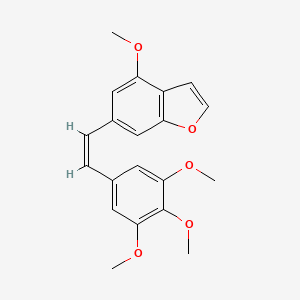

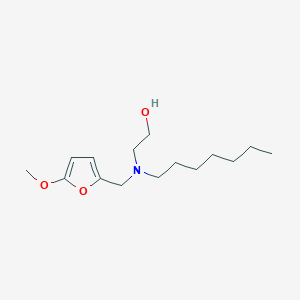
![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)

